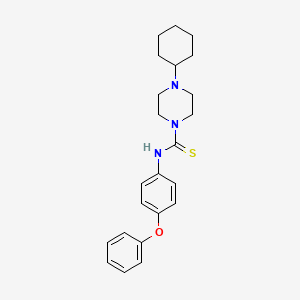![molecular formula C14H9N5S2 B10867176 3-(pyridin-3-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10867176.png)
3-(pyridin-3-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Pyridyl)-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines pyridine, thiophene, triazole, and thiadiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-pyridyl)-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This step often involves the cyclization of a hydrazine derivative with a suitable nitrile or carboxylic acid derivative to form the triazole ring.
Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with a thiocarbonyl compound to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the vinyl group or the nitrogen-containing rings using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield fully saturated derivatives.
科学研究应用
Chemistry
In chemistry, 3-(3-pyridyl)-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex heterocyclic compounds.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research is ongoing into its potential as an anticancer agent. The compound’s ability to interfere with cellular processes and its relatively low toxicity make it a promising candidate for further study.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or photonic properties. Its heterocyclic structure provides stability and versatility, making it suitable for various applications.
作用机制
The mechanism of action of 3-(3-pyridyl)-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In cellular pathways, it can modulate signal transduction by interacting with receptors or other proteins involved in the pathway.
相似化合物的比较
Similar Compounds
3-(3-Pyridyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the vinyl and thiophene groups, making it less versatile in terms of chemical reactivity and biological activity.
6-[2-(2-Thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the pyridine ring, which may reduce its ability to interact with certain biological targets.
Uniqueness
The presence of both pyridine and thiophene rings, along with the vinyl group, gives 3-(3-pyridyl)-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole unique electronic properties and a higher degree of reactivity. This makes it more versatile for various applications in chemistry, biology, and industry.
This detailed overview provides a comprehensive understanding of 3-(3-pyridyl)-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, highlighting its synthesis, reactions, applications, and unique properties
属性
分子式 |
C14H9N5S2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
3-pyridin-3-yl-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9N5S2/c1-3-10(9-15-7-1)13-16-17-14-19(13)18-12(21-14)6-5-11-4-2-8-20-11/h1-9H/b6-5+ |
InChI 键 |
HUFDTJCYHZRQQN-AATRIKPKSA-N |
手性 SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4 |
规范 SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Chloro-2-methylphenyl)-3-[2-(thiophen-2-yl)ethyl]thiourea](/img/structure/B10867093.png)

![4-[(4-methoxyphenoxy)methyl]-16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10867106.png)
![methyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate](/img/structure/B10867109.png)
![7-(2-chlorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867115.png)
![(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867117.png)
![11-(4-chlorophenyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867136.png)

![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10867145.png)
![N-(2-ethoxyphenyl)-2-[11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10867148.png)
![10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10867152.png)
![Methyl 4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B10867157.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B10867164.png)
![5-[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid](/img/structure/B10867175.png)
